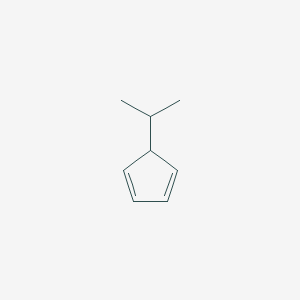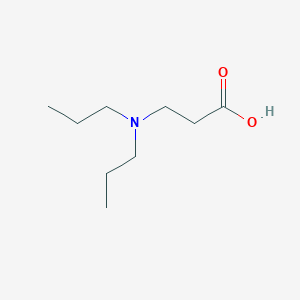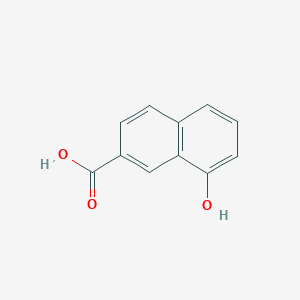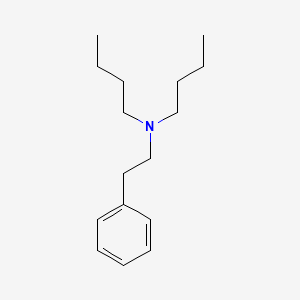
3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid is a chemical compound with the molecular formula C10H12N4O4 It is a derivative of purine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid typically involves the condensation of 3,7-dimethylxanthine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as crystallization, filtration, and drying to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized derivatives.
Reduction: It can also participate in reduction reactions, gaining electrons to form reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted purine derivatives.
科学研究应用
3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid involves its interaction with specific molecular targets in the body. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
相似化合物的比较
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant found in coffee and tea.
Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, with similar stimulant properties.
Theophylline (1,3-Dimethylxanthine): Used in medicine to treat respiratory diseases such as asthma.
Uniqueness: 3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid is unique due to its specific structure and the presence of the propanoic acid group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
5815-65-6 |
|---|---|
分子式 |
C10H12N4O4 |
分子量 |
252.23 g/mol |
IUPAC 名称 |
3-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanoic acid |
InChI |
InChI=1S/C10H12N4O4/c1-12-5-11-8-7(12)9(17)14(4-3-6(15)16)10(18)13(8)2/h5H,3-4H2,1-2H3,(H,15,16) |
InChI 键 |
SCWZFIOJEFQBMD-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCC(=O)O |
规范 SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCC(=O)O |
Key on ui other cas no. |
5815-65-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3054033.png)



